molecular formula C9H8Br2ClNO2 B13963734 Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Cat. No.: B13963734
M. Wt: 357.42 g/mol
InChI Key: AEZHMHHOYSOEMZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound that belongs to the class of halogenated nicotinates. It is characterized by the presence of bromine and chlorine atoms attached to a nicotinate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of ethyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form 6-chloronicotinic acid, which is then esterified to produce ethyl 6-chloronicotinate. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 5-bromo-2-(methyl)-6-chloronicotinate.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of ethyl 5-azido-2-(bromomethyl)-6-chloronicotinate, ethyl 5-thiocyanato-2-(bromomethyl)-6-chloronicotinate, etc.

    Reduction: Formation of ethyl 5-bromo-2-(methyl)-6-chloronicotinate.

    Oxidation: Formation of ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinic acid.

Scientific Research Applications

Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(methyl)-6-chloronicotinate
  • Ethyl 5-chloro-2-(bromomethyl)-6-chloronicotinate
  • Ethyl 5-iodo-2-(bromomethyl)-6-chloronicotinate

Uniqueness

Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its utility in synthetic chemistry and pharmaceutical research compared to compounds with single halogenation.

Properties

Molecular Formula

C9H8Br2ClNO2

Molecular Weight

357.42 g/mol

IUPAC Name

ethyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)5-3-6(11)8(12)13-7(5)4-10/h3H,2,4H2,1H3

InChI Key

AEZHMHHOYSOEMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1CBr)Cl)Br

Origin of Product

United States

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